3-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(6-fluoroquinolin-4-yl)benzamide
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Overview
Description
Preparation Methods
The synthesis of 3-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(6-fluoroquinolin-4-yl)benzamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine ring: The piperazine ring is acetylated to form 4-acetylpiperazine.
Sulfonylation: The acetylated piperazine is then sulfonylated to introduce the sulfonyl group.
Coupling with benzamide: The sulfonylated piperazine is coupled with benzamide to form the final compound.
Industrial production methods typically involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(6-fluoroquinolin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(6-fluoroquinolin-4-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(6-fluoroquinolin-4-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(6-fluoroquinolin-4-yl)benzamide can be compared with similar compounds such as:
3-[(4-acetylpiperazin-1-yl)sulfonyl]benzoic acid: This compound lacks the fluoroquinoline moiety, which may affect its biological activity and chemical properties.
N-(6-fluoroquinolin-4-yl)benzamide:
Properties
Molecular Formula |
C22H21FN4O4S |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
3-(4-acetylpiperazin-1-yl)sulfonyl-N-(6-fluoroquinolin-4-yl)benzamide |
InChI |
InChI=1S/C22H21FN4O4S/c1-15(28)26-9-11-27(12-10-26)32(30,31)18-4-2-3-16(13-18)22(29)25-21-7-8-24-20-6-5-17(23)14-19(20)21/h2-8,13-14H,9-12H2,1H3,(H,24,25,29) |
InChI Key |
VQQJWHWTBZRFRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=C4C=C(C=CC4=NC=C3)F |
Origin of Product |
United States |
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